MAO-B Inhibitory Potency: Head-to-Head Comparison of Selegiline vs. Rasagiline
Selegiline demonstrates an IC50 of 51 nM for MAO-B, compared to rasagiline's reported IC50 of 1-2 nM in isolated enzyme assays [1]. While rasagiline exhibits higher potency in vitro, this difference does not translate to superior clinical efficacy. A head-to-head 3-year retrospective case-control study in Parkinson's patients found no intra-class differences in motor symptom control between selegiline and rasagiline, with both demonstrating equivalent levodopa-sparing effects [2]. For procurement, selegiline remains the preferred choice for studies requiring the original reference compound with an extensive 50-year literature base, while rasagiline may be considered for assays demanding higher in vitro potency.
| Evidence Dimension | MAO-B inhibition (IC50) and clinical efficacy |
|---|---|
| Target Compound Data | IC50 = 51 nM; equal clinical efficacy to rasagiline |
| Comparator Or Baseline | Rasagiline: IC50 = 1-2 nM; equal clinical efficacy to selegiline |
| Quantified Difference | Rasagiline is ~25-50x more potent in vitro; no clinical difference in motor outcomes |
| Conditions | Human recombinant MAO-B enzyme assay (in vitro); 3-year retrospective case-control study in Parkinson's patients (n=85 per group) |
Why This Matters
Procurement decisions should align with experimental context: selegiline for foundational studies and literature consistency; rasagiline for high-sensitivity enzyme assays requiring greater potency.
- [1] Youdim MB, Gross A, Finberg JP. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. doi:10.1038/sj.bjp.0703820. View Source
- [2] Cilia R, et al. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study. J Neurol. 2017;264(6):1254-1263. doi:10.1007/s00415-017-8523-y. View Source
